Lipophilicity (LogP) Differentiation: 4-Methylphenylsulfonyl vs. N-Phenyl-3-(phenylsulfonyl) Analog
The measured LogP for 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is 2.42, compared to 4.87 for the more elaborated N-phenyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine analog. This represents a difference of -2.45 log units . The computed XLogP3 for the target compound is 2.7 [1]. This positions the tosyl-substituted compound well within the optimal LogP range (<5) for oral bioavailability and solubility, whereas the comparator approaches the upper limit defined by Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.42 (vendor measured); XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | N-phenyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: LogP = 4.87 (vendor measured) |
| Quantified Difference | ΔLogP ≈ -2.45 to -2.17 (target is more hydrophilic) |
| Conditions | Octanol-water partition coefficient; vendor-provided computed values |
Why This Matters
A lower LogP correlates with improved aqueous solubility and reduced non-specific binding, which is critical for researchers selecting a compound with favorable physicochemical properties for in vitro assays or in vivo pharmacokinetic studies.
- [1] PubChem Compound Summary CID 3244855, XLogP3 = 2.7. View Source
